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Compound of Interest

Compound Name: Methylsuccinic anhydride

Cat. No.: B147222

Spectroscopic Data of Methylsuccinic
Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
methylsuccinic anhydride (CAS 4100-80-5), a key intermediate in various chemical
syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure

Methylsuccinic anhydride, also known as pyrotartaric anhydride or 3-methyloxolane-2,5-
dione, is a cyclic dicarboxylic anhydride. Its chemical structure is fundamental to interpreting its
spectroscopic data.

Molecular Formula: CsHeO3s Molecular Weight: 114.10 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry for methylsuccinic anhydride.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Chemical Shift Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.4 m 1H CH
~2.9 m 1H CHz (one H)
~2.6 m 1H CHz (one H)
~1.4 d 3H CHs

Solvent: CDCls. Data sourced from SpectraBase.[1]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Chemical Shift Data

Chemical Shift (8) ppm

Assignment

~174.5 C=0
~171.8 C=0
~35.2 CH

~34.8 CH:
~14.9 CHs

Solvent: CDCIls. Data sourced from SpectraBase and ChemicalBook.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

C=0 stretch (anhydride,

~1850 Strong ]

symmetric)

C=0 stretch (anhydride,
~1780 Strong )

asymmetric)
~1230 Strong C-O stretch
~2980-2850 Medium C-H stretch (aliphatic)

Data sourced from ChemicalBook.[3]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Peaks (Electron lonization - EI)

miz Relative Intensity Assighment

114 Moderate [M]* (Molecular ion)
70 High [M - COz]*

42 Base Peak [C2H20]"

41 High [CsHs]*+

39 Moderate [CsHs]+

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 10-20 mg of methylsuccinic anhydride is dissolved
in ~0.7 mL of deuterated chloroform (CDClIs) in a standard 5 mm NMR tube. The solution
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should be clear and free of any solid particles.

3.1.2. *H NMR Acquisition A proton NMR spectrum is typically acquired on a 300-600 MHz
NMR spectrometer. Key parameters include:

e Pulse Sequence: A standard single-pulse experiment.

e Number of Scans: 16 to 64 scans are typically sufficient.

o Relaxation Delay: 1-5 seconds between scans.

o Spectral Width: A range of 0-10 ppm is appropriate.

o Referencing: The residual solvent peak of CDClIs (& 7.26 ppm) is used as a reference.

3.1.3. 8C NMR Acquisition A carbon-13 NMR spectrum is acquired on the same spectrometer.
Key parameters include:

o Pulse Sequence: A standard proton-decoupled pulse sequence.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g.,
1024 or more) is required.

o Relaxation Delay: A delay of 2-5 seconds is used.
» Spectral Width: A range of 0-200 ppm is typical for organic molecules.

e Referencing: The solvent peak of CDCIs (6 77.16 ppm) is used as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method) 1-2 mg of methylsuccinic anhydride is finely
ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.

3.2.2. Data Acquisition The KBr pellet is placed in the sample holder of an FTIR spectrometer.
A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then
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recorded, typically over a range of 4000-400 cm~1. The final spectrum is presented in terms of
transmittance or absorbance.

Electron lonization Mass Spectrometry (EI-MS)

3.3.1. Sample Introduction A small amount of methylsuccinic anhydride is introduced into the
mass spectrometer, typically via a direct insertion probe for solid samples or through a gas
chromatograph (GC-MS). The sample is vaporized by heating in the ion source.

3.3.2. lonization and Analysis The gaseous sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting
positively charged ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records

the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of
methylsuccinic anhydride using the spectroscopic techniques described.

Spectroscopic Analysis of Methylsuccinic Anhydride

Spectroscopic Techniques

IR Spectroscopy Mass Spectrometry (El)
Derifed Structural Infofmation
\4 \4 \4 \4 Y

Proton Environments Proton-Proton Connectivity Carbon Backbone Carbonyl Carbons Functional Groups Molecular Weight Fragmentation Pattern
(Chemical Shift, Integration) (Multiplicity) (Number of C types) Y (C=0, C-0) (Molecular lon Peak) (Structural Fragments)

Structural‘;lucidation

=( Methylsuccinic Anhydride )<
» Structure Confirmed <

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b147222?utm_src=pdf-body
https://www.benchchem.com/product/b147222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of methylsuccinic anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic data of Methylsuccinic anhydride (NMR,
IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b147222#spectroscopic-data-of-methylsuccinic-
anhydride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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